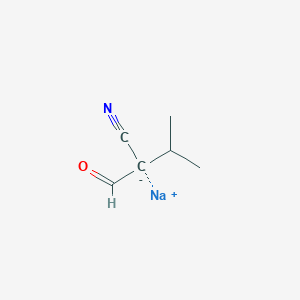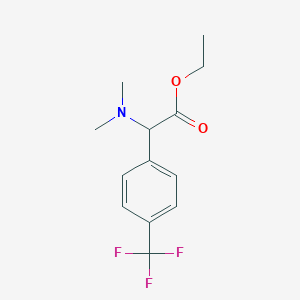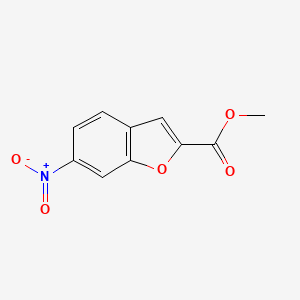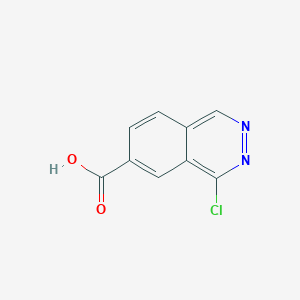
Sodium;2-formyl-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-formyl-3-methylbutanenitrile: is an organic compound with the molecular formula C6H9NO. It is also known by its IUPAC name, 2-formyl-3-methylbutanenitrile. This compound is characterized by the presence of a formyl group (–CHO) and a nitrile group (–C≡N) attached to a butane backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methylbutanenitrile with formic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2-formyl-3-methylbutanenitrile often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The compound is usually produced in bulk quantities for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-formyl-3-methylbutanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The formyl and nitrile groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acids, or bases under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
Chemistry: 2-formyl-3-methylbutanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It may be used in experiments to investigate enzyme interactions and metabolic pathways .
Medicine: Researchers investigate its potential as a lead compound for drug development .
Industry: In the industrial sector, 2-formyl-3-methylbutanenitrile is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 2-formyl-3-methylbutanenitrile involves its interaction with specific molecular targets. The formyl and nitrile groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Methylbutanenitrile: This compound is structurally similar but lacks the formyl group.
2-Hydroxy-2-methylbutanenitrile: This compound contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and applications.
2-Amino-3-methylbutanenitrile hydrochloride:
Uniqueness: 2-formyl-3-methylbutanenitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility. This combination of functional groups makes it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C6H8NNaO |
|---|---|
Poids moléculaire |
133.12 g/mol |
Nom IUPAC |
sodium;2-formyl-3-methylbutanenitrile |
InChI |
InChI=1S/C6H8NO.Na/c1-5(2)6(3-7)4-8;/h4-5H,1-2H3;/q-1;+1 |
Clé InChI |
HKPNCXQAFZJJBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[C-](C=O)C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)



![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
![7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13035032.png)


![7-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13035042.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13035051.png)

